Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science.[1] Specifically, molecules bearing the 2-acetyl-3-aminopyridine scaffold are of significant interest for the development of novel kinase inhibitors and other therapeutic agents. The strategic functionalization of this core structure is paramount to accessing diverse chemical space and fine-tuning molecular properties. 1-(3-Amino-5-bromopyridin-2-yl)ethanone emerges as a highly valuable and versatile starting material for this purpose. Its trifunctional nature—a nucleophilic amino group, an electrophilic bromine atom, and a modifiable acetyl group—presents a unique opportunity for selective chemical elaboration.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-(3-Amino-5-bromopyridin-2-yl)ethanone. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights to navigate the challenges associated with this electron-deficient and sterically hindered substrate. The protocols herein are designed to be self-validating, with explanations for each experimental choice grounded in established mechanistic principles.
The Substrate: Understanding the Reactivity of 1-(3-Amino-5-bromopyridin-2-yl)ethanone
The reactivity of 1-(3-Amino-5-bromopyridin-2-yl)ethanone in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors.
-
Electronic Effects: The pyridine ring is inherently electron-deficient. This is further exacerbated by the electron-withdrawing acetyl group at the C2 position.[2] This electronic profile makes the C-Br bond at the C5 position highly susceptible to oxidative addition to a Pd(0) center, a crucial first step in most cross-coupling catalytic cycles.[3][4]
-
Steric Hindrance: The acetyl group at C2 and the amino group at C3 create a sterically congested environment around the pyridine nitrogen and one side of the C-Br bond. This can influence the approach of bulky catalysts and coupling partners.[2]
-
Catalyst Inhibition: A significant challenge in coupling reactions with aminopyridines is the potential for the substrate to act as a ligand, coordinating to the palladium center through the pyridine nitrogen or the amino group. This can lead to catalyst poisoning and low yields.[5][6] The choice of bulky, electron-rich phosphine ligands is critical to mitigate this effect by creating a coordinatively saturated environment around the palladium that disfavors binding of the pyridine substrate.[6]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[7][8] For the coupling of 1-(3-Amino-5-bromopyridin-2-yl)ethanone, the key to success lies in selecting a catalyst system that is both highly active and resistant to inhibition.
Mechanistic Rationale
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A base is required to activate the boronic acid for the transmetalation step.[9] Given the potential for substrate inhibition, a catalyst system that promotes rapid oxidative addition and reductive elimination is desirable.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
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Transmetalation [label="Transmetalation\n(R-B(OR)2)", pos="2,0!", color="#4285F4"];
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PdII_R_complex -> RedElim [style=invis];
RedElim -> Pd0 [dir=none];
RedElim -> Product [dir=none];
}
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point and may require optimization for specific boronic acids.
Materials:
-
1-(3-Amino-5-bromopyridin-2-yl)ethanone
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 1-(3-Amino-5-bromopyridin-2-yl)ethanone (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and commercially available precatalyst. The dppf ligand is a bidentate phosphine that effectively stabilizes the palladium center.[10]
-
Base (K₂CO₃ or Cs₂CO₃): Carbonates are generally effective and well-tolerated bases for Suzuki couplings.[8][11] Cs₂CO₃ is a stronger base and may be beneficial for less reactive boronic acids.
-
Solvent (Dioxane/Water): This solvent system is standard for Suzuki reactions, as it effectively solubilizes both the organic and inorganic reagents.[8] Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.
Data Presentation: Expected Outcomes
| Coupling Partner (Boronic Acid) | Catalyst Loading (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Expected Yield Range (%) |
| Phenylboronic acid | 3 | K₂CO₃ (2) | 90 | 6 | 75-90 |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ (2) | 90 | 6 | 80-95 |
| 3-Pyridylboronic acid | 5 | Cs₂CO₃ (3) | 100 | 12 | 60-75 |
| 2-Thienylboronic acid | 5 | Cs₂CO₃ (3) | 100 | 12 | 65-80 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of arylamines.[10][12] When applied to our substrate, this reaction allows for the introduction of various primary and secondary amines at the C5 position. The primary challenge remains overcoming catalyst inhibition by the substrate.[6]
Mechanistic Rationale
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by a strong base to form a palladium-amido complex, and then reductive elimination to form the C-N bond.[10][13] The use of bulky, electron-rich biaryl monophosphine ligands is essential. These ligands accelerate the rate-limiting reductive elimination step and sterically shield the palladium center from substrate coordination.[6][13]
Diagram 2: Buchwald-Hartwig Amination Workflow
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Heating [label="Heating\n(e.g., 80-110 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Monitoring\n(TLC / LC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Workup [label="Aqueous Work-up\n& Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Purification [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Product [label="Product:\n1-(3-Amino-5-(dialkylamino)pyridin-2-yl)ethanone", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Catalyst -> Reaction;
Reaction -> Heating;
Heating -> Monitoring;
Monitoring -> Heating [label="incomplete"];
Monitoring -> Workup [label="complete"];
Workup -> Purification;
Purification -> Product;
}
Optimized Protocol for Buchwald-Hartwig Amination
Materials:
-
1-(3-Amino-5-bromopyridin-2-yl)ethanone
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2.5-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add 1-(3-Amino-5-bromopyridin-2-yl)ethanone (1.0 mmol), the base (1.4-2.0 mmol), and the ligand (0.025-0.05 mmol) to an oven-dried reaction vial with a stir bar.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01-0.02 mmol).
-
Reagent Addition: Add the amine (1.2-1.5 mmol) and the anhydrous, degassed solvent (5-10 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. The crude product should be purified by flash column chromatography.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / Ligand): Using a Pd(0) source with a separate ligand allows for flexibility. XPhos and RuPhos are highly effective, bulky, electron-rich biaryl monophosphine ligands that promote the amination of challenging heteroaryl halides.[5][6][7]
-
Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle.[5][6] NaOtBu is a common choice, while LHMDS can be effective in more challenging cases.[7]
-
Solvent (Toluene or Dioxane): These are common aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and deoxygenated.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[14][15] This reaction is invaluable for synthesizing precursors to various heterocyclic systems and as linkers in drug discovery.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[15] The palladium cycle resembles that of other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[15] An amine base is typically used, which also often serves as the solvent.[15]
Optimized Protocol for Sonogashira Coupling
Materials:
-
1-(3-Amino-5-bromopyridin-2-yl)ethanone
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing 1-(3-Amino-5-bromopyridin-2-yl)ethanone (1.0 mmol), add Pd(PPh₃)₂Cl₂ (0.02-0.03 mmol) and CuI (0.04-0.06 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N, 6 mL). Add the terminal alkyne (1.2-1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-8 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is the classic and a very reliable catalyst system for Sonogashira couplings.[14][16]
-
Base/Solvent (Et₃N or DIPA): The amine base is crucial for neutralizing the HBr byproduct and for the formation of the copper acetylide.[15] Using it as a solvent or co-solvent ensures a sufficiently high concentration.
-
Conditions: Many Sonogashira couplings can proceed at room temperature, which is advantageous for substrates with sensitive functional groups.[16]
IV. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[17][18] This allows for the introduction of vinyl groups at the C5 position of our substrate, which can be further manipulated.
Mechanistic Rationale
The Heck reaction catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst.[17][19]
Optimized Protocol for Heck Reaction
Materials:
-
1-(3-Amino-5-bromopyridin-2-yl)ethanone
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed DMF or NMP
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 1-(3-Amino-5-bromopyridin-2-yl)ethanone (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (2.0 mmol).
-
Degassing: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and the alkene (1.5 mmol) via syringe.
-
Reaction: Tightly seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).[20]
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / Phosphine): This is a common and effective system for Heck reactions. The phosphine ligand stabilizes the palladium catalyst.[20]
-
Base (Et₃N or K₂CO₃): An organic or inorganic base is needed to regenerate the Pd(0) catalyst at the end of the cycle.[17][20]
-
Solvent and Temperature: Polar aprotic solvents like DMF or NMP are typically used, often requiring high temperatures to drive the reaction to completion.[20]
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They also have a strong, unpleasant odor.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care in a glovebox or under an inert atmosphere.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources in a fume hood. Degassing of solvents is critical for reaction success and should be done carefully.
Conclusion
1-(3-Amino-5-bromopyridin-2-yl)ethanone is a potent building block for the synthesis of complex, functionalized pyridine derivatives. While its structure presents challenges related to catalyst inhibition and steric hindrance, these can be effectively overcome through the rational selection of catalysts, ligands, and reaction conditions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions all provide reliable and versatile pathways for its elaboration. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate, paving the way for new discoveries in drug development and materials science.
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
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Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 213-223. [Link]
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Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
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Douglas, C. J., & Farrell, R. P. (2011). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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DSpace@MIT. (2011). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. MIT Libraries. [Link]
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ResearchGate. (2015). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]
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Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(11), 4262-4264. [Link]
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Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Stahl, S. S., et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
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Comins, D. L., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed. [Link]
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ResearchGate. (n.d.). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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Newman, S. G., & Organ, M. G. (2013). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 17(1), 2-11. [Link]
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Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Engle, K. M., & Yu, J.-Q. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
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D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Journal of Chemical Education. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]
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ResearchGate. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. ResearchGate. [Link]
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Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148. [Link]
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ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. [Link]
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Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329-5332. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
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